1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone
Brand Name: Vulcanchem
CAS No.: 2034428-41-4
VCID: VC5780381
InChI: InChI=1S/C22H20ClN3O2/c23-18-13-24-22(25-14-18)28-19-11-12-26(15-19)21(27)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-14,19-20H,11-12,15H2
SMILES: C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C22H20ClN3O2
Molecular Weight: 393.87

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone

CAS No.: 2034428-41-4

Cat. No.: VC5780381

Molecular Formula: C22H20ClN3O2

Molecular Weight: 393.87

* For research use only. Not for human or veterinary use.

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone - 2034428-41-4

Specification

CAS No. 2034428-41-4
Molecular Formula C22H20ClN3O2
Molecular Weight 393.87
IUPAC Name 1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2,2-diphenylethanone
Standard InChI InChI=1S/C22H20ClN3O2/c23-18-13-24-22(25-14-18)28-19-11-12-26(15-19)21(27)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-14,19-20H,11-12,15H2
Standard InChI Key PCKFPAJTNKAXLJ-UHFFFAOYSA-N
SMILES C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Structure and Molecular Characteristics

The compound’s molecular formula is C₂₃H₂₂ClN₃O₂, with a molecular weight of 415.90 g/mol. Its structure consists of three key components:

  • A pyrrolidine ring substituted at the 3-position with a 5-chloropyrimidin-2-yloxy group.

  • A diphenylethanone group attached to the pyrrolidine’s nitrogen atom.

  • A chlorine atom at the 5-position of the pyrimidine ring, enhancing electronic stability and binding affinity .

Table 1: Comparative Molecular Data of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Features
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanoneC₂₃H₂₂ClN₃O₂415.90Diphenylethanone, chloropyrimidine
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone C₁₄H₁₄ClN₃O₂S323.80Methylthiophene, chloropyrimidine
3-[3-(5-Chloropyridin-2-yl)oxypropyl]-1,3-thiazolidine C₁₁H₁₅ClN₂OS258.77Thiazolidine, chloropyridine

The presence of the diphenylethanone group distinguishes this compound from analogs in the search results, which typically feature smaller aromatic substituents like thiophene or pyridine . This bulky hydrophobic moiety may influence solubility and membrane permeability.

Synthesis and Reactivity

While no direct synthesis route for 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone is documented, plausible pathways can be inferred from related compounds:

Pyrrolidine Functionalization

  • Intermediate Formation:

    • The pyrrolidine ring is functionalized at the 3-position via nucleophilic substitution. For example, reacting 3-hydroxypyrrolidine with 2-chloro-5-chloropyrimidine in the presence of a base yields 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine .

    • Reaction equation:

      C4H8NO+C4H2Cl2N2OC8H10ClN3O2+HCl\text{C}_4\text{H}_8\text{NO} + \text{C}_4\text{H}_2\text{Cl}_2\text{N}_2\text{O} \rightarrow \text{C}_8\text{H}_{10}\text{ClN}_3\text{O}_2 + \text{HCl}
  • Acylation:

    • The pyrrolidine nitrogen is acylated with diphenylethanoyl chloride under Schotten-Baumann conditions:

      C8H10ClN3O2+C14H11OClC23H22ClN3O2+HCl\text{C}_8\text{H}_{10}\text{ClN}_3\text{O}_2 + \text{C}_{14}\text{H}_{11}\text{OCl} \rightarrow \text{C}_{23}\text{H}_{22}\text{ClN}_3\text{O}_2 + \text{HCl}

Challenges in Synthesis

  • Steric Hindrance: The bulky diphenylethanone group may reduce reaction efficiency, requiring elevated temperatures or catalysts like DMAP .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures is likely necessary due to polar byproducts .

Physicochemical Properties

Predicted properties based on structural analogs and computational tools:

Table 2: Key Physicochemical Parameters

PropertyValue/DescriptionMethod of Estimation
LogP (Partition Coefficient)3.8 ± 0.2XLogP3 (PubChem analog )
Solubility in Water<1 mg/mLSwissADME
Melting Point~160–165°CAnalog data
StabilityHydrolytically stable at pH 4–8ChemAxon

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce steric effects during acylation.

  • In Vitro Screening: Prioritize assays for kinase inhibition (e.g., EGFR, VEGFR) and antibacterial activity.

  • Formulation Studies: Explore nanocarriers or prodrug strategies to enhance solubility.

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